

# Application Notes & Protocols: Comprehensive Characterization of 4-Bromo-2-hydroxybenzoic Acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **4-Bromo-2-hydroxybenzoic Acid**

Cat. No.: **B155236**

[Get Quote](#)

## Abstract

This document provides a comprehensive guide to the analytical techniques for the structural elucidation, purity assessment, and physicochemical characterization of **4-Bromo-2-hydroxybenzoic acid** (4-Br-2-HBA). As a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals, robust and reliable analytical methods are paramount for ensuring quality and consistency.<sup>[1][2]</sup> This guide is intended for researchers, quality control analysts, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices. Methodologies covered include spectroscopy (UV-Vis, FTIR, NMR), chromatography (HPLC), and thermal analysis (DSC, TGA), providing a multi-faceted approach to characterization.

## Introduction and Physicochemical Profile

**4-Bromo-2-hydroxybenzoic acid**, also known as 4-Bromosalicylic acid, is a halogenated derivative of salicylic acid.<sup>[1]</sup> Its molecular structure, featuring a carboxylic acid, a hydroxyl group, and a bromine atom on a benzene ring, provides multiple functionalities for chemical synthesis, making it a valuable building block in the pharmaceutical and chemical industries.<sup>[2]</sup> <sup>[3]</sup> The precise characterization of this compound is critical for confirming its identity, quantifying its purity, and identifying potential impurities that could impact downstream applications.

A foundational understanding of its physicochemical properties is essential for the rational design of analytical methods. For instance, its solubility dictates the choice of solvents for chromatography and spectroscopy, while its thermal properties inform the appropriate conditions for GC or thermal analysis.

Table 1: Physicochemical Properties of **4-Bromo-2-hydroxybenzoic acid**

| Property          | Value                                                                             | Source(s)                               |
|-------------------|-----------------------------------------------------------------------------------|-----------------------------------------|
| Molecular Formula | <chem>C7H5BrO3</chem>                                                             | <a href="#">[4]</a>                     |
| Molecular Weight  | 217.02 g/mol                                                                      | <a href="#">[3]</a> <a href="#">[4]</a> |
| CAS Number        | 1666-28-0                                                                         | <a href="#">[3]</a>                     |
| Appearance        | White to off-white crystalline solid/powder                                       | <a href="#">[1]</a>                     |
| Melting Point     | 216-217 °C (Note: some sources report 164-165°C)                                  |                                         |
| Boiling Point     | 330.2 ± 32.0 °C (Predicted)                                                       | <a href="#">[3]</a> <a href="#">[5]</a> |
| Solubility        | Sparingly soluble in water; soluble in ethanol, acetone, DMSO, and diethyl ether. | <a href="#">[1]</a> <a href="#">[6]</a> |

| pKa | 2.71 ± 0.10 (Predicted) |[\[1\]](#) |

## Spectroscopic Characterization

Spectroscopic techniques provide fingerprint information about the molecule's structure and functional groups.

### UV-Visible Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule. The electronic transitions within the aromatic ring and carbonyl group of 4-Br-2-HBA give rise to a characteristic spectrum. This technique is primarily used for quantitative analysis (based on Beer's Law) and as a detection method for HPLC.

## Protocol:

- Solvent Selection: Use a UV-transparent solvent in which the analyte is soluble, such as ethanol or methanol.
- Standard Preparation: Prepare a stock solution of 4-Br-2-HBA (e.g., 100 µg/mL) in the chosen solvent. Create a series of dilutions to determine the linear range.
- Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer. Scan the sample from 400 nm down to 200 nm.
- Analysis: Record the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). The spectrum is influenced by pH due to the dissociation of the phenolic and carboxylic acid protons. For p-hydroxybenzoic acid, distinct spectral shifts are observed between the ionic and molecular forms, a behavior expected for 4-Br-2-HBA as well.<sup>[7]</sup>

## Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It provides a highly specific molecular fingerprint.

## Protocol:

- Sample Preparation: For solid samples, the KBr pellet method is preferred for high-quality spectra.<sup>[8]</sup>
  - Thoroughly mix ~1 mg of 4-Br-2-HBA with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Background Collection: Collect a background spectrum of the empty sample compartment to subtract atmospheric interferences ( $\text{H}_2\text{O}$ ,  $\text{CO}_2$ ).
- Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ .

Table 2: Expected FTIR Absorption Bands for **4-Bromo-2-hydroxybenzoic acid**

| Wavenumber (cm <sup>-1</sup> ) | Vibration Type          | Functional Group Assignment                           |
|--------------------------------|-------------------------|-------------------------------------------------------|
| 3300-2500 (broad)              | O-H Stretch             | Carboxylic acid O-H, intramolecularly hydrogen-bonded |
| ~3200 (sharp/broad)            | O-H Stretch             | Phenolic O-H                                          |
| ~1665                          | C=O Stretch             | Carboxylic acid carbonyl, conjugated                  |
| ~1600, ~1480                   | C=C Stretch             | Aromatic ring                                         |
| ~1300                          | C-O Stretch / O-H Bend  | Carboxylic acid / Phenol                              |
| ~850-800                       | C-H Bend (out-of-plane) | Substituted benzene ring                              |

| ~600 | C-Br Stretch | Carbon-Bromine bond |

Note: These are typical ranges. Data for similar compounds like 4-hydroxybenzoic acid show characteristic peaks at 3449 cm<sup>-1</sup> (-OH), and 1663 cm<sup>-1</sup> (C=O).[9]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for unambiguous structural elucidation. <sup>1</sup>H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while <sup>13</sup>C NMR details the carbon skeleton.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of 4-Br-2-HBA in ~0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a 5 mm NMR tube.[8] DMSO-d<sub>6</sub> is an excellent choice as it solubilizes the compound well and allows for the observation of exchangeable protons (hydroxyl and carboxyl).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - $^{13}\text{C}$  NMR: Acquire the spectrum with proton decoupling. A larger number of scans is typically required.
- Data Processing: Process the raw data (FID) using Fourier transformation. Reference the spectrum to the residual solvent peak (DMSO-d<sub>6</sub> at ~2.50 ppm for  $^1\text{H}$  and ~39.52 ppm for  $^{13}\text{C}$ ).

Table 3: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for **4-Bromo-2-hydroxybenzoic acid** (in DMSO-d<sub>6</sub>)

| <sup>1</sup> H NMR  | Predicted δ (ppm)  | Multiplicity             | Integration | Assignment              |
|---------------------|--------------------|--------------------------|-------------|-------------------------|
| H-3                 | ~7.8               | d (doublet)              | 1H          | Aromatic proton         |
| H-5                 | ~7.6               | dd (doublet of doublets) | 1H          | Aromatic proton         |
| H-6                 | ~7.0               | d (doublet)              | 1H          | Aromatic proton         |
| -OH                 | ~11.0 (broad)      | s (singlet)              | 1H          | Phenolic proton         |
| -COOH               | ~13.0 (very broad) | s (singlet)              | 1H          | Carboxylic acid proton  |
| <sup>13</sup> C NMR | Predicted δ (ppm)  |                          |             | Assignment              |
| C=O                 | ~170               |                          |             | Carboxylic acid carbon  |
| C-OH                | ~160               |                          |             | C2 (attached to - OH)   |
| C-H                 | ~135               |                          |             | C5                      |
| C-H                 | ~125               |                          |             | C3                      |
| C-Br                | ~118               |                          |             | C4 (attached to - Br)   |
| C-COOH              | ~115               |                          |             | C1 (attached to - COOH) |

| C-H | ~112 | | | C6 |

Note: Predicted shifts are based on substituent effects. Experimental verification is required. For comparison, the aromatic protons of 4-bromobenzoic acid in DMSO-d<sub>6</sub> appear around 7.6-7.9 ppm.[10]

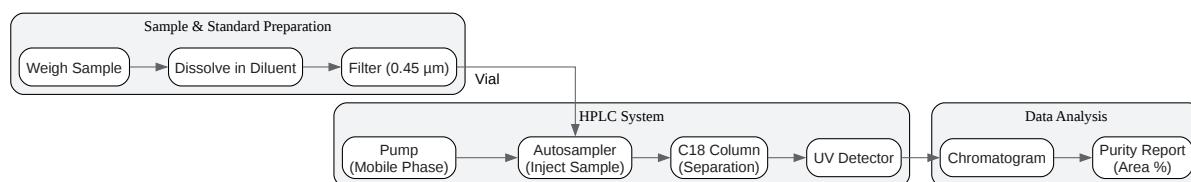
## Chromatographic Separation and Purity Analysis

Chromatography is essential for separating the target compound from impurities, starting materials, and by-products.

## High-Performance Liquid Chromatography (HPLC)

Principle: Reverse-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. 4-Br-2-HBA, being moderately polar, can be effectively analyzed with this technique.

Causality Behind Method Design:


- Column: A C18 column is the workhorse for RP-HPLC, providing excellent retention and separation for a wide range of aromatic compounds.
- Mobile Phase: A mixture of water and a polar organic solvent (acetonitrile or methanol) is used. A gradient elution (changing the solvent ratio over time) is often employed to separate compounds with different polarities.
- Acid Modifier: Adding an acid like formic or phosphoric acid to the mobile phase is critical. [11] It suppresses the ionization of the carboxylic acid group on 4-Br-2-HBA, ensuring a single, non-ionized form interacts with the stationary phase. This results in sharp, symmetrical peaks and reproducible retention times.
- Detection: A UV detector is set to the  $\lambda_{\text{max}}$  of the compound (determined by UV-Vis spectroscopy) for maximum sensitivity.

Protocol:

- Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
- Chromatographic Conditions:
  - Column: C18, 150 mm x 4.6 mm, 5  $\mu\text{m}$  particle size.
  - Mobile Phase A: 0.1% Formic Acid in Water.
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 254 nm or  $\lambda_{\text{max}}$ .
- Injection Volume: 10  $\mu\text{L}$ .
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a 50:50 mixture of water:acetonitrile to a final concentration of ~1 mg/mL. Filter through a 0.45  $\mu\text{m}$  syringe filter before injection.
- Analysis: The area of the main peak relative to the total area of all peaks provides a measure of purity (Area % method). For accurate quantification, a calibration curve should be generated using certified reference standards.

Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Workflow for HPLC purity analysis of 4-Br-2-HBA.

## Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. It is used for molecular weight confirmation and structural elucidation through fragmentation analysis. When coupled with a separation technique like HPLC or GC (LC-MS or GC-MS), it becomes a powerful tool for identifying unknown impurities.

Expected Mass Spectrum:

- Molecular Ion ( $M\bullet^+$ ): A key feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine ( $^{79}\text{Br} \approx 50.7\%$ ,  $^{81}\text{Br} \approx 49.3\%$ ). Expect to see peaks at  $m/z$  216 (for  $\text{C}_7\text{H}_5^{79}\text{BrO}_3$ ) and  $m/z$  218 (for  $\text{C}_7\text{H}_5^{81}\text{BrO}_3$ ) with nearly equal intensity.[8]
- Fragmentation: Common fragmentation pathways for benzoic acids include the loss of  $\bullet\text{OH}$  ( $M-17$ ),  $\text{H}_2\text{O}$  ( $M-18$ ), and  $\bullet\text{COOH}$  ( $M-45$ ). The specific fragmentation pattern provides structural confirmation.

## Thermal Analysis

Thermal analysis techniques monitor the physical properties of a substance as it is heated or cooled, providing information on thermal stability, melting point, and decomposition.

### Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to precisely determine the melting point and assess the purity of a crystalline solid. A pure substance exhibits a sharp, well-defined melting endotherm.

Protocol:

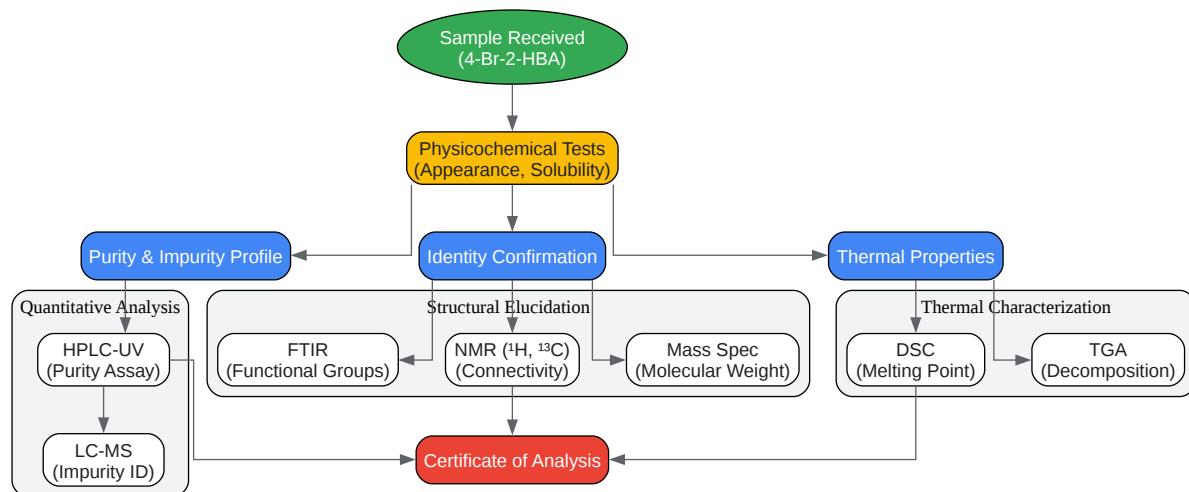
- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
- Instrumentation: Place the sample and an empty reference pan into the DSC cell.
- Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The onset temperature of the large endothermic peak corresponds to the melting point.

### Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate thermal stability and decomposition profiles. Sources indicate that 4-Br-2-HBA decomposes upon rapid heating into phenol and carbon dioxide.[\[2\]](#)[\[3\]](#)

Protocol:

- Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.
- Instrumentation: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
- Analysis: Record the mass loss versus temperature. The resulting curve will show the temperature at which decomposition begins and the extent of mass loss.


## Definitive Structure Confirmation

### X-ray Crystallography

While the techniques above provide comprehensive characterization, single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. The crystal structure of **4-Bromo-2-hydroxybenzoic acid** has been reported, confirming an intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups and intermolecular hydrogen bonding that forms dimers in the crystal lattice.[\[12\]](#) This published data serves as an ultimate reference for structural confirmation.

## General Analytical Workflow

The following diagram illustrates a logical progression for the comprehensive characterization of a new or existing batch of **4-Bromo-2-hydroxybenzoic acid**.



[Click to download full resolution via product page](#)

Caption: A comprehensive workflow for the analytical characterization of 4-Br-2-HBA.

## References

- ChemBK. **4-Bromo-2-hydroxybenzoic acid.** [\[Link\]](#)
- Chromatography Today. A Study Utilising High Temperature UPLC with Mass Spectrometric Detection to Quantify the Metabolites of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. [\[Link\]](#)
- PubChem. **4-Bromo-2-hydroxybenzoic acid.** [\[Link\]](#)
- SIELC Technologies. 4-Bromobenzoic acid. [\[Link\]](#)
- Amerigo Scientific. **4-Bromo-2-hydroxybenzoic acid (97%).** [\[Link\]](#)
- Unknown Source. 4-bromobenzoic acid NMR spectrum. [\[Link\]](#)
- NIST WebBook. Benzoic acid, 4-bromo- IR Spectrum. [\[Link\]](#)
- PubChem. 4-Bromo-3-hydroxybenzoic acid. [\[Link\]](#)

- PubChemLite. **4-bromo-2-hydroxybenzoic acid** (C7H5BrO3). [\[Link\]](#)
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). [\[Link\]](#)
- NIST WebBook. Benzoic acid, 4-bromo- Mass Spectrum. [\[Link\]](#)
- SpectraBase. 4-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. [\[Link\]](#)
- HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid. [\[Link\]](#)
- ResearchGate. **4-Bromo-2-hydroxybenzoic acid**. [\[Link\]](#)
- Longdom Publishing.
- ResearchGate. IR spectrum of the product 4-hydroxybenzoic acid. [\[Link\]](#)
- SpectraBase. 4-Bromo-benzoic acid - Optional[FTIR] - Spectrum. [\[Link\]](#)
- NIST WebBook. Benzoic acid, 5-bromo-2-hydroxy-. [\[Link\]](#)
- Chemcasts.
- NIST Technical Series Publications.
- VU Research Repository. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Page loading... [\[guidechem.com\]](#)
- 2. Page loading... [\[wap.guidechem.com\]](#)
- 3. 4-Bromo-2-hydroxybenzoic acid CAS#: 1666-28-0 [\[m.chemicalbook.com\]](#)
- 4. 4-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 268737 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
- 5. chembk.com [\[chembk.com\]](#)
- 6. 4-BROMO-3-HYDROXYBENZOIC ACID CAS#: 14348-38-0 [\[m.chemicalbook.com\]](#)
- 7. nvlpubs.nist.gov [\[nvlpubs.nist.gov\]](#)
- 8. pdf.benchchem.com [\[pdf.benchchem.com\]](#)
- 9. researchgate.net [\[researchgate.net\]](#)
- 10. orgsyn.org [\[orgsyn.org\]](#)

- 11. 4-Bromobenzoic acid | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: Comprehensive Characterization of 4-Bromo-2-hydroxybenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155236#analytical-techniques-for-characterizing-4-bromo-2-hydroxybenzoic-acid>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)